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molecular formula C6H12Cl3O4P B588551 Tris(2-chloroethyl)phosphate-d12 CAS No. 1276500-47-0

Tris(2-chloroethyl)phosphate-d12

Cat. No. B588551
M. Wt: 297.555
InChI Key: HQUQLFOMPYWACS-LBTWDOQPSA-N
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Patent
US04297138

Procedure details

A mixture of 571 g. of tris(2-chloroethyl) phosphate and 531 g. of dimethyl methylphosphonate was heated at 181°-197° C. until 287.5 of methylchloride was evolved; this required 26 hours. The product was then heated at 95° with 28.2 g. of methenol, and finally treated with ethylene oxide at 90°-100° until substantially neutral. The product was useful as a flame retardant at 5-10 phr. in a styrenated polyester.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
polyester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[P:1]([O:11][CH2:12][CH2:13][Cl:14])([O:7][CH2:8][CH2:9][Cl:10])([O:3][CH2:4][CH2:5][Cl:6])=[O:2].[CH3:15][P:16](=[O:21])([O:19][CH3:20])[O:17][CH3:18].CCl.C1OC1>>[Cl:6][CH2:5][CH2:4][O:3][P:1]([O:7][CH2:8][CH2:9][Cl:10])([O:11][CH2:12][CH2:13][Cl:14])=[O:2].[CH3:15][P:16](=[O:21])([O:19][CH3:20])[O:17][CH3:18] |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(OCCCl)(OCCCl)OCCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CP(OC)(OC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CO1
Step Four
Name
polyester
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 571 g
CUSTOM
Type
CUSTOM
Details
26 hours
Duration
26 h
TEMPERATURE
Type
TEMPERATURE
Details
The product was then heated at 95° with 28.2 g

Outcomes

Product
Name
Type
Smiles
ClCCOP(=O)(OCCCl)OCCCl.CP(OC)(OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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